molecular formula C6H9N B1593217 Cyclobutylacetonitrile CAS No. 4426-03-3

Cyclobutylacetonitrile

Cat. No.: B1593217
CAS No.: 4426-03-3
M. Wt: 95.14 g/mol
InChI Key: BWFYLNLITXLIGS-UHFFFAOYSA-N
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Description

Cyclobutylacetonitrile is an organic compound with the molecular formula C6H9N It is characterized by a cyclobutane ring attached to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutylacetonitrile can be synthesized through several methods. One common approach involves the reaction of (bromomethyl)cyclobutane with sodium cyanide. This reaction typically occurs in an organic solvent such as dimethyl sulfoxide or dimethylformamide, under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Cyclobutylacetonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclobutylacetic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Cyclobutylacetic acid.

    Reduction: Cyclobutylmethylamine.

    Substitution: Various substituted cyclobutyl derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclobutylacetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cyclobutylacetonitrile exerts its effects depends on the specific reaction or application. For instance, in reduction reactions, the nitrile group is reduced to an amine through the transfer of hydride ions from the reducing agent. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.

Comparison with Similar Compounds

  • Cyclobutaneacetonitrile
  • Cyclopropylacetonitrile
  • Cyclopentylacetonitrile

Comparison: Cyclobutylacetonitrile is unique due to its four-membered cyclobutane ring, which imparts distinct chemical properties compared to its analogs. For example, cyclopropylacetonitrile has a three-membered ring, making it more strained and reactive, while cyclopentylacetonitrile has a five-membered ring, which is less strained and more stable. These structural differences influence their reactivity and applications in various chemical processes.

Properties

IUPAC Name

2-cyclobutylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c7-5-4-6-2-1-3-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFYLNLITXLIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629397
Record name Cyclobutylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4426-03-3
Record name Cyclobutylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclobutylacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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